molecular formula C17H18N6O B2955267 N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251605-59-0

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2955267
CAS No.: 1251605-59-0
M. Wt: 322.372
InChI Key: KNSRHPRHOBCAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic heterocyclic compound designed for preclinical research, featuring a unique molecular architecture that combines imidazole and pyrimidine pharmacophores. This structural motif is frequently investigated in oncology and targeted therapy development, as similar scaffolds are known to interact with critical biological targets. The presence of both the imidazole-4-carboxamide core and the 6-(dimethylamino)pyrimidine group suggests potential for modulating enzyme activity, particularly protein kinases, which are key regulators in cellular signaling pathways. Its molecular framework allows for diverse weak interactions with therapeutic targets, including hydrogen bonding and π–π stacking, which are crucial for high-affinity binding. Researchers may value this compound as a candidate for high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies aimed at developing novel inhibitors. The compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, including any form of human use.

Properties

IUPAC Name

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22(2)15-8-16(20-11-19-15)23-10-14(21-12-23)17(24)18-9-13-6-4-3-5-7-13/h3-8,10-12H,9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSRHPRHOBCAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include benzyl chloride, dimethylamine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Structural Similarities and Differences

The imidazole-pyrimidine-carboxamide scaffold is conserved across analogs, but substituent variations significantly alter properties:

Compound Key Substituents Molecular Weight (Da) HPLC Retention Time (min)
N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide Benzyl, 6-(dimethylamino)pyrimidine ~340 (estimated) Not reported
7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N... Trifluoromethylphenyl, 6-(trifluoromethyl)pyrimidine, difluorobenzyl, dimethylpropoxy 771 (LCMS: m/z [M+H]⁺) 1.25 (Condition SQD-FA05)
6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N... Azetidinyl-methoxyethyl, trifluoromethylpyrimidine, difluorophenyl ~760 (estimated) Not reported

Key Observations:

  • Substituent Effects on Lipophilicity: The trifluoromethyl groups in analogs (e.g., 6-(trifluoromethyl)pyrimidine) increase molecular weight and lipophilicity compared to the dimethylamino group in the target compound, which may enhance metabolic stability but reduce aqueous solubility .
  • Spatial Arrangement : The benzyl group in the target compound is less sterically hindered compared to bulkier substituents like 2,3-difluorobenzyl or azetidinyl-methoxyethyl in analogs, possibly favoring better target engagement in confined binding pockets.

Pharmacological Implications

  • Kinase Selectivity: Analogs with trifluoromethylpyrimidine groups (e.g., EP 4 374 877 A2 compounds) are designed for selective kinase inhibition, as trifluoromethyl groups mimic ATP’s adenine moiety. The dimethylamino group in the target compound may instead facilitate interactions with polar residues in kinase active sites .
  • Metabolic Stability: The trifluoromethyl and azetidine-containing analogs likely exhibit longer half-lives due to reduced oxidative metabolism, whereas the dimethylamino group in the target compound may increase susceptibility to N-demethylation .

Research Findings and Data Gaps

  • Experimental Data : While LCMS and HPLC data for analogs are available (e.g., m/z 771, retention time 1.25 minutes ), the target compound lacks published analytical or biological data, limiting direct comparisons.
  • Theoretical Predictions: Computational modeling suggests that the dimethylamino group in the target compound may enhance binding affinity for kinases like JAK3 or ALK, but experimental validation is needed.

Biological Activity

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies, presenting data on its biological activity, structure-activity relationships, and implications for therapeutic applications.

Overview of the Compound

This compound belongs to a class of imidazole derivatives that have been shown to exhibit a range of biological activities. The imidazole ring is a common pharmacophore in medicinal chemistry, known for its role in various biological processes.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess notable antimicrobial properties. A study by Vasantha et al. demonstrated that benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml depending on the specific derivative and microbial strain tested .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/ml)Target Organism
150S. typhi
2250C. albicans
312.5S. aureus
4100P. aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives with imidazole structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have been shown to modulate autophagy and inhibit mTORC1 signaling pathways, which are critical for cancer cell survival and proliferation .

Case Study: Autophagy Modulation

In a study focusing on pancreatic cancer cells (MIA PaCa-2), compounds exhibiting structural similarities showed submicromolar antiproliferative activity while also disrupting autophagic flux under nutrient-replete conditions. This suggests that such compounds could selectively target cancer cells under metabolic stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Modifications on the imidazole ring or the benzyl moiety can significantly affect their potency and selectivity.

Key Findings:

  • The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Substituents on the pyrimidine ring can modulate the anticancer efficacy by affecting cellular uptake and interaction with target proteins .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antimicrobial potency
Alkyl substitutions on benzylEnhanced anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.